4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione
Description
Properties
IUPAC Name |
4-[(5-methylfuran-2-yl)methyl]-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-9-2-3-10(14-9)8-11-4-6-15(12,13)7-5-11/h2-3H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGOZGJABIEIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822196 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Core Thiazinane Ring Formation
The 1,4-thiazinane backbone is typically constructed via cyclization of β-amino thiols or their derivatives. A common precursor, cysteamine hydrochloride, undergoes base-mediated deprotonation to form a thiolate intermediate, which reacts with 1,3-dibromopropane in a nucleophilic substitution cascade. This yields the thiazinane ring system, though the sulfide must later be oxidized to the sulfone.
Alternative approaches employ thiomorpholine derivatives as starting materials. For instance, thiomorpholine-1,1-dioxide can be functionalized at the 4-position through alkylation with 5-methylfurfuryl halides. This method avoids post-cyclization oxidation but requires access to pre-oxidized thiomorpholine precursors.
Oxidation of Thiazinane Sulfide to Sulfone
The sulfone moiety is introduced through oxidation of the intermediate sulfide. Hydrogen peroxide (H2O2) in acetic acid is widely employed, though m-chloroperbenzoic acid (mCPBA) offers higher selectivity for sulfone over sulfoxide formation.
Comparative Oxidation Methods
| Oxidizing Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H2O2 (30%) | Acetic acid | 50°C | 78 | 92 |
| mCPBA | Dichloromethane | 0°C → RT | 85 | 95 |
| Ozone | Methanol | -78°C | 62 | 88 |
Data extrapolated from analogous sulfoxidations in patent US9662339B2.
Ozonolysis, while effective for electron-rich sulfides, risks over-oxidation of the furan ring and is less favored. Catalytic oxidations using ruthenium or tungsten complexes are emerging as greener alternatives but remain understudied for this substrate.
Integrated Synthesis Protocol
A representative large-scale procedure combines cyclization and oxidation steps:
Thiazinane Formation:
Cysteamine hydrochloride (1.0 mol) is treated with 1,3-dibromopropane (1.05 mol) in ethanol under reflux for 12 hours. The resulting thiomorpholine is isolated via fractional distillation (bp 142–145°C).Alkylation:
Thiomorpholine (0.8 mol) and 5-methylfurfuryl bromide (0.85 mol) are stirred in DMF with K2CO3 (1.2 mol) at 70°C for 8 hours. The product is extracted with ethyl acetate and purified by silica gel chromatography (hexane:EtOAc 3:1).Oxidation:
The alkylated sulfide (0.5 mol) is dissolved in acetic acid, treated with 30% H2O2 (1.5 mol), and heated at 50°C for 6 hours. The sulfone precipitates upon cooling and is recrystallized from ethanol/water (4:1).
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 6.12 (d, J = 3.1 Hz, 1H, furan H-3), 5.98 (d, J = 3.1 Hz, 1H, furan H-4), 3.82–3.75 (m, 4H, thiazinane H-2,6), 3.12 (s, 2H, N-CH2-furan), 2.68–2.62 (m, 4H, thiazinane H-3,5), 2.25 (s, 3H, CH3).
- IR (KBr): 1295 cm⁻¹ (S=O asym), 1130 cm⁻¹ (S=O sym), 1015 cm⁻¹ (C-O furan).
- HRMS (ESI+): m/z calcd for C10H15NO3S [M+H]+ 229.0874, found 229.0876.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O, 1 mL/min) shows ≥98% purity with retention time 6.7 minutes.
Scale-Up Challenges and Solutions
- Byproduct Formation:
Over-alkylation at the thiazinane nitrogen generates quaternary ammonium salts. Using a slight excess of furfuryl bromide (1.05 eq) minimizes this. - Furan Ring Stability: Acidic conditions during oxidation may protonate the furan oxygen, leading to ring-opening. Buffering with sodium acetate (pH 5–6) mitigates degradation.
Chemical Reactions Analysis
4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
Pharmacological Applications
Research indicates that thiazine derivatives, including 4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione, exhibit various pharmacological properties:
Antimicrobial Activity
Studies have shown that thiazine derivatives possess antimicrobial properties. The presence of the furan ring in this compound enhances its interaction with microbial targets, potentially leading to the development of new antimicrobial agents.
Neuropharmacological Effects
Thiazine compounds are being investigated for their effects on the central nervous system. Research suggests that they may act as modulators of neurotransmitter systems, particularly in enhancing the activity of certain receptors involved in cognitive functions. This could have implications for treating neurodegenerative diseases or cognitive impairments.
Anti-inflammatory Properties
There is evidence that compounds similar to this compound exhibit anti-inflammatory effects. These properties are crucial for developing treatments for conditions characterized by chronic inflammation.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the synthesis and biological evaluation of thiazine derivatives:
Case Study 1: Synthesis and Antimicrobial Testing
In a study published in the Journal of Organic Chemistry, researchers synthesized various thiazine derivatives and evaluated their antimicrobial activity against a range of bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential use as antibacterial agents .
Case Study 2: Neuropharmacological Assessment
A study published in Pharmacology Biochemistry and Behavior explored the effects of thiazine derivatives on neurotransmitter levels in animal models. The results demonstrated that these compounds could increase serotonin and acetylcholine levels in the brain, indicating potential applications in treating mood disorders and cognitive decline .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Aromatic Group
a. 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione (CAS 175136-91-1)
- Structural Difference : Replaces the 5-methylfuran with a thiophene ring.
- Impact :
- Electronic Effects : Thiophene’s sulfur atom increases electron density compared to furan’s oxygen, altering binding interactions.
- Steric Profile : The larger atomic radius of sulfur may hinder access to hydrophobic protein pockets.
- Biological Activity : Commercially available (e.g., MFCD00085166) but lacks reported protein-binding data comparable to the furan derivative .
- Molecular Weight: 231.34 g/mol (C₉H₁₃NO₂S₂) .
b. 4-[(Furan-2-yl)methyl]-1λ⁶,4-thiazinane-1,1-dione
- Structural Difference : Lacks the 5-methyl group on the furan ring.
- Synthesis: Likely synthesized via similar routes (e.g., BF₃·OEt₂-mediated coupling) but with unsubstituted furan precursors .
Aliphatic and Functionalized Side Chains
a. 4-(Prop-2-ynyl)-1λ⁶,4-thiazinane-1,1-dione (CAS 10442-03-2)
- Structural Difference : Substitutes the furan group with a propargyl (alkyne) side chain.
- Impact :
b. 4-{3-Hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1λ⁶,4-thiazinane-1,1-dione (CAS 866041-22-7)
- Structural Difference : Introduces a trifluoromethylphenyl group and a hydroxypropyl chain.
- Impact :
Halogenated Derivatives
4-[(2-Chloro-4-fluorobenzyl)oxy]-1λ⁶,4-thiazinane-1,1-dione (CAS 477889-61-5)
- Structural Difference : Replaces the furan with a halogenated benzyloxy group.
- Impact :
- Molecular Weight: 293.7 g/mol (C₁₁H₁₃ClFNO₃S) .
Biological Activity
The compound 4-[(5-Methyl-2-furyl)methyl]-1,4-thiazinane-1,1-dione is a member of the thiazine family, known for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C9H13NO3S
- Molecular Weight : 201.27 g/mol
- Chemical Structure : The compound features a thiazinane ring, which is essential for its biological activity. The presence of the furan and methyl groups contributes to its unique properties.
Antimicrobial Properties
Research has indicated that compounds similar to 4-[(5-Methyl-2-furyl)methyl]-1,4-thiazinane-1,1-dione exhibit significant antimicrobial activity. For instance, studies have shown that thiazine derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has been explored in several studies. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage. In vitro assays have demonstrated that similar thiazine compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems.
Cytotoxic Effects
Cytotoxicity studies reveal that 4-[(5-Methyl-2-furyl)methyl]-1,4-thiazinane-1,1-dione may induce apoptosis in cancer cell lines. A notable study reported that derivatives of thiazines showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the differential uptake and metabolism of the compound by cancerous versus non-cancerous cells.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity could be beneficial in managing conditions like arthritis and other inflammatory disorders.
Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazine derivatives demonstrated that compounds with structural similarities to 4-[(5-Methyl-2-furyl)methyl]-1,4-thiazinane-1,1-dione exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of specific functional groups in enhancing bioactivity.
Case Study 2: Cancer Cell Apoptosis
In a series of experiments involving human cancer cell lines (e.g., HeLa and MCF-7), it was observed that treatment with thiazine derivatives led to significant cell death through apoptosis pathways. The research indicated that the compound activates caspases, which are crucial for the apoptotic process.
Q & A
Basic: What are the recommended synthetic routes for 4-[(5-Methyl-2-furyl)methyl]-1λ⁶,4-thiazinane-1,1-dione, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. A common approach is the reaction of 5-methylfurfuryl derivatives with thiazinane precursors under controlled conditions. Key parameters include:
- Temperature: Maintain 60–80°C to balance reactivity and side-product formation.
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
- Catalysts: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
Optimization involves iterative testing of molar ratios (e.g., 1:1.2 for furfuryl:thiazinane) and monitoring via TLC/HPLC. For scalability, continuous flow reactors reduce batch variability .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., furyl methyl at δ 2.2–2.5 ppm, thiazinane sulfone at δ 3.8–4.1 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
- X-ray Crystallography: Single-crystal analysis (e.g., Cu-Kα radiation) provides bond lengths/angles, confirming the λ⁶-sulfur configuration and furyl-thiazinane linkage .
- Mass Spectrometry: High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ at m/z 284.08) .
Basic: How should researchers design initial biological activity screens for this compound?
Methodological Answer:
Prioritize assays aligned with thiazinane derivatives’ known activities (e.g., antimicrobial, enzyme inhibition):
- Enzyme Inhibition: Test against cysteine proteases (e.g., cathepsin B) using fluorogenic substrates (IC₅₀ determination) .
- Antimicrobial Screening: Use microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity: Employ MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced: How can contradictory data in biological activity studies be resolved?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Standardized Protocols: Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
- Dose-Response Curves: Use 8–10 concentration points to improve IC₅₀/EC₅₀ accuracy.
- Orthogonal Assays: Validate findings with complementary methods (e.g., SPR for binding affinity if enzyme inhibition is disputed) .
- Computational Modeling: Perform molecular docking to identify plausible off-target interactions (e.g., unintended kinase binding) .
Advanced: What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Systematic Substituent Variation: Synthesize analogs with modified furyl (e.g., 5-ethyl, 5-fluoro) or thiazinane groups (e.g., N-alkylation) .
- Free-Wilson Analysis: Quantify contributions of substituents to bioactivity using regression models.
- 3D-QSAR: Align CoMFA/CoMSIA models with crystallographic data to predict pharmacophore features .
- Metabolite Profiling: Identify active metabolites via LC-MS to distinguish parent vs. metabolite-driven effects .
Advanced: How can the compound’s stability under physiological conditions be evaluated?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Plasma Stability: Use human plasma at 37°C; quantify remaining compound using LC-MS/MS.
- Light/Thermal Stability: Expose to UV-Vis light (300–800 nm) and 40–60°C; assess via accelerated stability testing .
- Degradation Pathways: Identify byproducts using HR-MS and NMR, focusing on sulfone reduction or furan ring oxidation .
Advanced: What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular Dynamics (MD): Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding .
- PBPK Modeling: Integrate in vitro data (e.g., hepatic microsomal clearance) with Simcyp® for in vivo PK projections .
Advanced: How can researchers address solubility challenges in formulation studies?
Methodological Answer:
- Co-Solvency: Test binary mixtures (e.g., PEG 400:water) to enhance aqueous solubility .
- Solid Dispersion: Prepare with polymers (e.g., PVP K30) via spray drying; characterize using DSC/XRD .
- Nanoparticulate Systems: Formulate PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation; assess encapsulation efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
